molecular formula C20H22N2O2S B4086640 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide

Cat. No. B4086640
M. Wt: 354.5 g/mol
InChI Key: AJIJJPFZULVGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide, also known as TAK-915, is a novel small molecule drug that has gained attention for its potential use in treating cognitive disorders, such as Alzheimer's disease. TAK-915 acts as a selective antagonist of the GABA-A alpha5 receptor subtype, which is believed to play a key role in cognitive function.

Mechanism of Action

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide acts as a selective antagonist of the GABA-A alpha5 receptor subtype. This receptor subtype is believed to play a key role in cognitive function, and its modulation has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood, but it is believed to improve cognitive function by modulating the GABA-A alpha5 receptor subtype. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide is its selectivity for the GABA-A alpha5 receptor subtype, which may reduce the risk of unwanted side effects. However, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, the synthesis of this compound is complex and may be difficult to scale up for large-scale production.

Future Directions

There are several potential future directions for research on N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide. One direction is to further investigate its safety and efficacy in clinical trials, particularly in patients with cognitive disorders such as Alzheimer's disease. Another direction is to investigate the potential use of this compound in combination with other drugs for the treatment of cognitive disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.

Scientific Research Applications

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide has been the subject of several preclinical studies aimed at investigating its potential use in treating cognitive disorders. These studies have shown that this compound is able to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders. This compound has also been shown to have a favorable safety profile in preclinical studies.

properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-9-24-15-6-4-5-14(11-15)19(23)22-20-17(12-21)16-8-7-13(2)10-18(16)25-20/h4-6,11,13H,3,7-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIJJPFZULVGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide
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N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide
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N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide
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N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide
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N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide
Reactant of Route 6
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N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide

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